molecular formula C16H11F3N2O2 B287271 2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B287271
M. Wt: 320.27 g/mol
InChI Key: UGTWMVRVWPEERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (MPO) is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MPO is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for use in various research applications.

Scientific Research Applications

Anticonvulsant Activity

  • Researchers synthesized new bisubstituted 1,3,4-oxadiazoles, including derivatives of the compound , and tested them for anticonvulsant activity. One such compound demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).

Pharmacological Potential

  • A study focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives. The research included toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the compound's multifaceted pharmacological applications (Faheem, 2018).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives have been found to be effective corrosion inhibitors for mild steel in sulfuric acid media. The efficiency of these inhibitors in preventing corrosion highlights their industrial applications (Bouklah et al., 2006).

Antimicrobial and Antioxidant Activities

  • New series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the compound's potential in developing new antimicrobial agents and antioxidants (Dinesha et al., 2014).

Optoelectronic Applications

  • Studies on 1,3,4-oxadiazole derivatives, including the synthesis of derivatives containing 2-fluoro-4-methoxy phenyl, reveal potential applications in optoelectronics due to their optical nonlinearity properties (Chandrakantha et al., 2011).

Antiglycation Potential

  • Derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antiglycation activity, which is relevant in the context of antidiabetic drug development (Taha et al., 2015).

properties

Product Name

2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H11F3N2O2/c1-22-13-4-2-3-11(9-13)15-21-20-14(23-15)10-5-7-12(8-6-10)16(17,18)19/h2-9H,1H3

InChI Key

UGTWMVRVWPEERZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.